2-Chloro-N-(4-methylphenyl)butanamide

Description

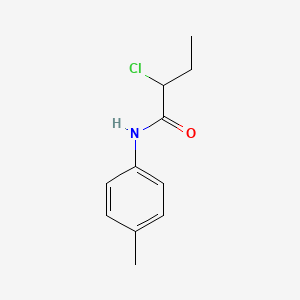

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVFEGDMXEMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589840 | |

| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861597-51-5 | |

| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(4-methylphenyl)butanamide

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-N-(4-methylphenyl)butanamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights into the compound's behavior and utility as a synthetic intermediate.

Introduction and Core Chemical Identity

This compound, also known as 2-Chloro-N-(p-tolyl)butanamide, is a member of the α-haloamide class of compounds.[1] This functional group is a highly versatile platform for a wide range of organic transformations due to the inherent reactivity of the carbon-halogen bond at the α-position to the carbonyl group.[1] The structure combines a reactive electrophilic center with an N-aryl amide moiety, making it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of the p-tolyl group can influence the compound's solubility, crystallinity, and electronic properties, which in turn affects its reactivity and handling characteristics.

Figure 1: Chemical Structure of this compound.

Physicochemical and Computational Data

A summary of the key identifiers and computed properties for this compound is presented below. These values are crucial for predicting its behavior in various solvents, its potential for membrane permeability (LogP), and for analytical characterization.

| Property | Value | Source |

| CAS Number | 861597-51-5 | [4] |

| Molecular Formula | C₁₁H₁₄ClNO | [4] |

| Molecular Weight | 211.69 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |

| LogP (Computed) | 2.95 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 3 | [4] |

Synthesis and Manufacturing

The synthesis of N-aryl α-haloamides is a well-established transformation in organic chemistry.[2][5] The most direct and common method involves the acylation of an appropriate aniline with an α-halo acyl chloride. For this compound, this involves the reaction of p-toluidine (4-methylaniline) with 2-chlorobutanoyl chloride.

The causality behind this choice of reactants lies in their commercial availability and the high efficiency of the N-acylation reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically required. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is critical as its accumulation would protonate the starting p-toluidine, rendering it unreactive and halting the reaction.

Figure 2: General Synthesis Workflow Diagram.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on standard procedures for N-acylation.[2] Monitoring by Thin Layer Chromatography (TLC) at each stage ensures reaction completion and purity of the isolated product.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. Cool the flask to 0°C in an ice bath. The use of an anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.

-

Acylation: Dissolve 2-chlorobutanoyl chloride (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. The slow addition helps to control the exothermicity of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting p-toluidine.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not publicly available in databases like NIST, its characteristic spectral features can be reliably predicted based on its structure and data from closely related analogs such as 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-(4-methylphenyl)acetamide.[6][7]

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. Amide Proton (N-H): A broad singlet typically downfield (>8.0 ppm). α-Proton (CH-Cl): A triplet or doublet of doublets around 4.5-5.0 ppm. Methylene Protons (CH₂): A multiplet in the ~1.8-2.2 ppm range. Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.3 ppm. Terminal Methyl Protons (CH₃): A triplet around 1.0-1.2 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the ~165-170 ppm range. Aromatic Carbons: Multiple signals between ~129-140 ppm. α-Carbon (C-Cl): A signal around 60-65 ppm. Other Aliphatic Carbons: Signals in the upfield region (~10-30 ppm). |

| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3250 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption around 1660-1680 cm⁻¹. N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹. C-Cl Stretch: A signal in the fingerprint region, typically 800-600 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z 211, with a characteristic M+2 isotope peak at m/z 213 (approx. 1/3 the intensity) due to the presence of ³⁷Cl. Fragmentation: Key fragments would arise from cleavage alpha to the carbonyl (loss of the butyl chain) and cleavage of the C-N bond. |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the α-carbon, making it an excellent substrate for nucleophilic substitution reactions.[2] The chlorine atom is a good leaving group, and its displacement is the cornerstone of this compound's utility in synthesis.

Nucleophilic Substitution Reactions

The primary application of α-haloamides is as alkylating agents for a variety of nucleophiles.[2] This reactivity allows for the facile introduction of the N-(4-methylphenyl)butanamide backbone into other molecules.

-

C-N Bond Formation: Reaction with nitrogen nucleophiles like primary or secondary amines, azides, or heterocycles (e.g., imidazole) leads to the formation of α-amino amides, which are precursors to peptides and other biologically active compounds.

-

C-O Bond Formation: Oxygen nucleophiles, such as alcohols or phenols in the presence of a base, can displace the chloride to form α-alkoxy or α-aryloxy amides.

-

C-S Bond Formation: Thiolates and other sulfur nucleophiles react readily to yield α-thioether derivatives.[2]

These substitution reactions are often highly efficient and can proceed under mild conditions. In some cases, the initial substitution product can undergo subsequent intramolecular cyclization, providing a pathway to diverse heterocyclic systems like pyrroles or thiazolidinones.[2]

Figure 3: Workflow for a general nucleophilic substitution reaction.

Potential Applications

Given its structure and reactivity, this compound is primarily positioned as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: It serves as a key building block for creating larger, more complex molecules with potential therapeutic activity. The α-haloamide motif is found in various classes of compounds explored in drug discovery.[1][8]

-

Agrochemicals: The related N-aryl 2-chloroacetamides are known to possess herbicidal properties.[2] This suggests that derivatives of this compound could be investigated for applications in crop protection.

-

Materials Science: Amide-containing molecules can be precursors to polymers and other advanced materials. The reactivity of the α-chloro group allows for its incorporation into polymer backbones or as a pendant group for further functionalization.

Safety and Handling

α-Haloamides are reactive alkylating agents and should be handled with appropriate care. They are generally considered to be irritants and potentially harmful.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a cool, dry place, sealed in a tightly closed container away from moisture, as it can hydrolyze.[4]

-

Toxicity: While specific toxicity data for this compound is not available, related compounds are classified as acute toxins and can cause skin and eye damage.[10] Assume the compound is hazardous and avoid inhalation, ingestion, and skin contact.

References

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

-

PubChem. (n.d.). 4-Chloro-meta-butyrotoluidide. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo-. System of Registries. Retrieved from [Link]

-

Notte, G. T., & Richardson, A. D. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters. [Link]

-

Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α‐Haloamides. Australian Journal of Chemistry. [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Saeed, S., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

-

PubMed. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide, 2-chloro-N-(4-methylphenyl)- [webbook.nist.gov]

- 7. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. download.basf.com [download.basf.com]

- 10. 4-Chloro-meta-butyrotoluidide | C11H14ClNO | CID 1809759 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-N-(4-methylphenyl)butanamide

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 2-Chloro-N-(4-methylphenyl)butanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deep, mechanistically-grounded interpretation of the compound's ¹H and ¹³C NMR spectra. We will explore the fundamental principles dictating chemical shifts and coupling constants, present a detailed, step-by-step protocol for data acquisition, and illustrate how advanced spectroscopic techniques can be leveraged for unambiguous structural confirmation. The insights herein are grounded in established theory and validated experimental practices to ensure scientific integrity and practical applicability.

Introduction: The Imperative for Structural Elucidation

This compound, with the chemical formula C₁₁H₁₄ClNO, is a molecule possessing several key functional groups: a chloroalkane chain, an amide linkage, and a para-substituted aromatic ring.[1] The precise arrangement of these groups dictates the molecule's chemical properties and potential biological activity. In the context of pharmaceutical development and organic synthesis, unequivocal structural verification is not merely a procedural step but a foundational requirement for safety, efficacy, and intellectual property.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[2] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework by probing the magnetic environments of nuclei, primarily ¹H (protons) and ¹³C.[3] This guide will dissect the expected NMR data for this compound, explaining the causal relationships between its structure and its spectral output.

The Theoretical Framework: From Structure to Spectrum

An NMR spectrum is a rich dataset containing information on the number of unique nuclei, their electronic environments, and their spatial relationships. This information is encoded in three primary parameters: chemical shift, integration, and spin-spin coupling.[4]

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) reflects the electronic environment of the nucleus.[3] Electron-withdrawing groups, such as chlorine or a carbonyl oxygen, pull electron density away from a nearby nucleus, "deshielding" it from the spectrometer's magnetic field and causing its signal to appear at a higher ppm value (downfield).[5] Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower ppm value (upfield). Magnetic anisotropy, an effect where π-electron systems like aromatic rings and carbonyls create their own local magnetic fields, also profoundly influences chemical shifts.[5][6]

-

Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic state of its neighbors through the intervening bonding electrons. This interaction, known as J-coupling or scalar coupling, causes NMR signals to split into multiplets.[7] For simple cases, the multiplicity follows the "n+1 rule," where a signal is split into n+1 peaks by 'n' equivalent neighboring protons.[8] The distance between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz), which provides crucial information about the connectivity and dihedral angle between coupled nuclei.[7][9][10]

-

Integration: The area under an NMR signal is directly proportional to the number of nuclei it represents. In ¹H NMR, this allows for the determination of the relative ratio of protons in the molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis

To facilitate a clear analysis, we will first label the chemically unique protons and carbons of this compound.

Molecular Structure with Atom Labeling:

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The analysis below predicts the signals for each unique proton environment.

| Label | Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| a | NH | 7.5 - 8.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the ¹⁴N nucleus and possible chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[11][12] |

| e | Ar-H (ortho to NH) | ~ 7.35 | Doublet (d) | 2H | Aromatic protons are deshielded by the ring current.[11] These protons are ortho to the electron-donating amide group, which slightly shields them relative to the other aromatic protons. They are split into a doublet by the adjacent meta protons (Hf). |

| f | Ar-H (meta to NH) | ~ 7.15 | Doublet (d) | 2H | These protons are meta to the amide group and ortho to the methyl group. They are split into a doublet by the adjacent ortho protons (He). The two aromatic signals form a characteristic AA'BB' system.[13] |

| b | CH Cl | 4.3 - 4.5 | Triplet (t) | 1H | This methine proton is directly attached to a carbon bearing a highly electronegative chlorine atom, causing significant deshielding.[11] It is coupled to the two adjacent methylene protons (Hc), resulting in a triplet (n+1 = 2+1 = 3). |

| g | Ar-CH ₃ | ~ 2.30 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring and is not coupled to any other protons, hence it appears as a singlet. Its chemical shift is typical for an aryl methyl group.[13] |

| c | CH ₂ | 2.0 - 2.2 | Sextet or Multiplet (m) | 2H | This methylene group is adjacent to a stereocenter (C2) and a methyl group (C4). It is coupled to one proton on C2 and three protons on C4. Theoretically, this could be a multiplet approaching a sextet (n+1 = 1+3+1 = 5 peaks is not correct, it's a doublet of quartets, which will look like a multiplet). The protons may be diastereotopic, further complicating the signal. |

| d | CH ₃ | ~ 1.05 | Triplet (t) | 3H | This terminal methyl group is in a typical shielded alkyl environment. It is coupled to the two adjacent methylene protons (Hc), resulting in a triplet (n+1 = 2+1 = 3). |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[3]

| Label | Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |

| C=O | C =O | 169 - 172 | The carbonyl carbon of an amide is strongly deshielded by the attached oxygen and nitrogen atoms, appearing at a very downfield position. |

| C4' | C -CH₃ | 135 - 138 | Aromatic carbon attached to the methyl group. |

| C1' | C -NH | 134 - 136 | Aromatic carbon attached to the amide nitrogen. Its exact shift is influenced by the electronic effects of the amide substituent. |

| C3' | Ar-C H | 129 - 130 | Aromatic methine carbons ortho to the methyl group. |

| C2' | Ar-C H | 120 - 122 | Aromatic methine carbons ortho to the amide nitrogen. |

| C2 | C HCl | 60 - 65 | This carbon is directly bonded to the electronegative chlorine atom, causing a significant downfield shift compared to a typical sp³ carbon.[14] |

| C3 | C H₂ | 28 - 32 | A standard sp³ methylene carbon in an aliphatic chain. |

| C5' | Ar-C H₃ | 20 - 22 | The carbon of the methyl group attached to the aromatic ring.[15] |

| C4 | C H₃ | 11 - 14 | A terminal sp³ methyl carbon in a shielded alkyl environment. |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and systematic approach. The following protocol is designed to be self-validating, ensuring data integrity from sample preparation to final analysis.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Causality: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used because the deuterium nucleus resonates at a different frequency from protons, rendering the solvent invisible in the ¹H NMR spectrum. The spectrometer uses the deuterium signal to "lock" the magnetic field, correcting for drift during the experiment.

-

Protocol: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS is the universally accepted internal standard, with its signal defined as 0.00 ppm, against which all other signals are referenced.[3] Transfer the solution to a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

-

Spectrometer Setup and Data Acquisition:

-

Trustworthiness: The integrity of the spectrum is critically dependent on achieving high magnetic field homogeneity. The "locking" and "shimming" steps are essential for this. Locking ensures field stability, while shimming involves adjusting electrical coils to counteract inhomogeneities, resulting in sharp, symmetrical peaks.

-

¹H Acquisition Protocol: After locking and shimming, a standard proton experiment is run. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans to improve the signal-to-noise ratio.

-

¹³C Acquisition Protocol: A ¹³C experiment requires significantly more scans (e.g., 128 or more) due to the low natural abundance and smaller gyromagnetic ratio of carbon-13. Broadband proton decoupling is applied, which irradiates all proton frequencies simultaneously. This collapses all C-H coupling, simplifying the spectrum to single lines for each carbon and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[3]

-

-

Data Processing:

-

Protocol: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased to ensure all peaks are in the positive absorptive mode. A baseline correction is applied to create a flat, zero-level baseline. Finally, the spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Advanced Analysis: 2D NMR for Unambiguous Confirmation

While 1D NMR provides a wealth of information, complex molecules or overlapping signals can create ambiguity. Two-dimensional (2D) NMR experiments provide an additional layer of data to definitively connect the spectral dots.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. The 1D spectrum appears on the diagonal, while off-diagonal "cross-peaks" connect signals from coupled protons.[4] For our molecule, a COSY spectrum would show a cross-peak between the Hb triplet and the Hc multiplet, and another between the Hc multiplet and the Hd triplet, confirming the butanamide chain's connectivity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each peak in the 2D plot correlates a proton signal on one axis with a carbon signal on the other. This would be the ultimate tool to definitively assign every protonated carbon in the molecule, for example, confirming that the proton at ~4.4 ppm (Hb) is attached to the carbon at ~62 ppm (C2).

Conceptual 2D Correlation Diagram

Caption: Diagram showing a COSY cross-peak, confirming coupling between Hc and Hd.

Conclusion

The comprehensive NMR analysis of this compound is a powerful demonstration of modern structural elucidation. By understanding the fundamental principles that govern chemical shifts and coupling constants, one can predict and interpret the ¹H and ¹³C spectra with high confidence. The predicted spectral data, summarized in this guide, provides a clear roadmap for identifying the molecule and confirming its structural integrity. Following the detailed experimental workflow ensures the acquisition of high-quality data, while the application of advanced 2D techniques like COSY and HSQC can resolve any potential ambiguities, leading to an unequivocal assignment of the molecular structure. This analytical rigor is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

-

University of Liverpool. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

Maltsev, D., et al. (2016). Far-infrared amide IV-VI spectroscopy of isolated 2- and 4-Methylacetanilide. The Journal of Chemical Physics. Retrieved from [Link]

-

Ielo, L., et al. (2021). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

El-Gamel, N. E. A. (2018). Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl)-N'-(4-nitrophenyl)-oxamate. Arabian Journal of Chemistry. Retrieved from [Link]

-

Bessone, J., et al. (2006). Theoretical investigation on H1 and C13 NMR chemical shifts of small alkanes and chloroalkanes. The Journal of Chemical Physics. Retrieved from [Link]

-

Ielo, L., et al. (2021). Plot of ¹⁵N NMR chemical shifts vs. amides 1–12. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Slideshare. (n.d.). Spin spin coupling and coupling constant. Retrieved from [Link]

-

Michael Evans. (2018). Interpreting NMR Example 1 | Organic Chemistry. YouTube. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

University of Liverpool. (n.d.). Chemical shifts. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Reich, H. J. (2015). Calculation of Proton Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. azooptics.com [azooptics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 12. mriquestions.com [mriquestions.com]

- 13. Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with <i>N</i>-(4-substituted phenyl)-<i>N'</i>-(4-nitrophenyl)-oxamate - Arabian Journal of Chemistry [arabjchem.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure of 2-Chloro-N-(4-methylphenyl)butanamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the crystal structure of 2-Chloro-N-(4-methylphenyl)butanamide. While a definitive, publicly available crystal structure for this specific molecule is not presently available, this document outlines the necessary experimental workflows, from synthesis to crystallographic analysis, by drawing upon established methodologies and data from closely related compounds. The insights provided are grounded in the principles of small molecule crystallography and are intended to serve as a robust framework for its structural elucidation.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical and materials science, the three-dimensional arrangement of atoms within a molecule is paramount.[1][2] The crystal structure dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in drug development.[3][4] For a molecule like this compound, a derivative of the versatile N-aryl amide scaffold, understanding its solid-state conformation can provide invaluable insights into its potential applications. N-aryl amides are prevalent in biologically active compounds, and their structural analysis often reveals key intermolecular interactions that govern their activity.[5][6]

This guide will therefore not only detail the "how" but also the "why" behind the necessary experimental procedures, providing a scientifically rigorous path to obtaining and interpreting the crystal structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A common and effective method involves the reaction of an acyl chloride with an aniline derivative.[6]

Proposed Synthetic Pathway:

Sources

- 1. excillum.com [excillum.com]

- 2. rigaku.com [rigaku.com]

- 3. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

- 4. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 5. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surface.syr.edu [surface.syr.edu]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-N-(4-methylphenyl)butanamide

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-N-(4-methylphenyl)butanamide, a valuable intermediate in drug discovery and organic synthesis. The described method details the N-acylation of p-toluidine with 2-chlorobutyryl chloride, facilitated by a tertiary amine base. This guide emphasizes the causality behind procedural choices, robust purification techniques, and thorough characterization, ensuring a reproducible and high-yield synthesis. It is intended for researchers in organic chemistry, medicinal chemistry, and process development.

Introduction and Scientific Background

N-acylated aromatic compounds are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. This compound is a versatile bifunctional molecule; the chloro-amide moiety serves as a key pharmacophore or a reactive handle for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions.

The synthesis detailed herein follows a classic nucleophilic acyl substitution pathway. The nitrogen atom of p-toluidine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of 2-chlorobutyryl chloride. The reaction produces a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the amide bond. A non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive and halting the reaction.[1][2]

Reaction Scheme

The overall transformation is depicted below: p-Toluidine reacts with 2-Chlorobutyryl Chloride in the presence of Triethylamine (TEA) in a Dichloromethane (DCM) solvent to yield this compound and Triethylamine Hydrochloride.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) | Notes |

| p-Toluidine | 106-49-0 | C₇H₉N | 107.15 | 1.0 | High purity (>99%) recommended. |

| 2-Chlorobutyryl chloride | 2900-84-7 | C₄H₆Cl₂O | 141.00 | 1.1 | Corrosive and lachrymatory. Handle with care. |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 1.2 | Anhydrous grade. Acts as an HCl scavenger.[3] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~10 mL / mmol | Anhydrous grade. Inert reaction solvent. |

| Hydrochloric Acid (1M) | 7647-01-0 | HCl | 36.46 | As needed | For aqueous work-up. |

| Sodium Bicarbonate (Sat.) | 144-55-8 | NaHCO₃ | 84.01 | As needed | For aqueous work-up. |

| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | As needed | For aqueous work-up. |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | Drying agent. |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | As needed | For recrystallization. |

Laboratory Equipment

-

Round-bottom flasks (two-neck or three-neck)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Reflux condenser (for optional acyl chloride preparation)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Experimental Protocol

This protocol assumes a starting scale of 10 mmol of p-toluidine.

Step 1: Reaction Setup

-

To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-toluidine (1.07 g, 10.0 mmol).

-

Dissolve the p-toluidine in anhydrous dichloromethane (DCM, 40 mL).

-

Add triethylamine (TEA, 1.67 mL, 1.21 g, 12.0 mmol) to the solution.

-

Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

Causality and Rationale: The reaction is initiated at a low temperature because the acylation of amines with acyl chlorides is highly exothermic. Cooling the reaction mixture controls the reaction rate, minimizes the formation of potential side-products, and ensures safety. Triethylamine is added as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the p-toluidine nucleophile.[1][2]

Step 2: Acylation Reaction

-

In a separate dry vial, dissolve 2-chlorobutyryl chloride (1.23 mL, 1.55 g, 11.0 mmol) in anhydrous DCM (10 mL).

-

Transfer this solution to the dropping funnel.

-

Add the 2-chlorobutyryl chloride solution dropwise to the stirred p-toluidine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-3 hours at room temperature.

Causality and Rationale: A slow, dropwise addition of the electrophile prevents a rapid temperature increase and localized high concentrations, which could lead to undesired side reactions. Allowing the reaction to proceed at room temperature after the initial controlled addition ensures the reaction goes to completion.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Use a mobile phase of 3:1 Hexane:Ethyl Acetate.

-

Spot the starting p-toluidine and the reaction mixture. The reaction is complete when the p-toluidine spot has been completely consumed.

Causality and Rationale: TLC provides a rapid and effective method to qualitatively assess the consumption of the limiting reagent (p-toluidine), confirming the reaction endpoint and preventing unnecessary reaction time or premature work-up.

Step 4: Aqueous Work-up and Extraction

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 1M HCl (to remove TEA and its salt).

-

50 mL of water.

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

After each wash, allow the layers to separate and drain the aqueous layer.

-

Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and wash the solid with a small amount of fresh DCM.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Causality and Rationale: The specific sequence of aqueous washes is critical for purification. The acidic wash removes the basic TEA. The bicarbonate wash removes any residual acidic species, including hydrolyzed acyl chloride. The final brine wash facilitates a cleaner separation of the organic and aqueous layers by increasing the ionic strength of the aqueous phase.

Purification and Characterization

Purification by Recrystallization

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to completely dissolve the solid.[4]

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[5]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified crystals in a vacuum oven to obtain pure this compound.

Causality and Rationale: Recrystallization is an effective purification technique for solid compounds.[6] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Slow cooling promotes the formation of a pure, well-defined crystal lattice, excluding impurities into the mother liquor.[4]

Characterization Data

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (CDCl₃) | Expect signals for: aromatic protons (~7.0-7.3 ppm), amide N-H proton (broad singlet, ~7.5-8.5 ppm), methine proton adjacent to chlorine (~4.5 ppm), methylene protons (~2.0 ppm), methyl group on the butyl chain (~1.1 ppm), and the aromatic methyl group (~2.3 ppm). |

| IR (KBr) | Expect characteristic peaks for: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), aliphatic C-H stretch (~2950 cm⁻¹), amide C=O stretch (Amide I band, ~1670 cm⁻¹), and N-H bend (Amide II band, ~1550 cm⁻¹).[1] |

| Mass Spec (ESI+) | Expect to find the [M+H]⁺ peak at m/z corresponding to the molecular weight of the product plus one proton. |

Process Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Information

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Chemical | GHS Pictograms | Hazard Statements |

| p-Toluidine | 💀, ☣️, ♲ | Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing cancer. Very toxic to aquatic life. |

| 2-Chlorobutyryl chloride | corrosive, 💀 | Causes severe skin burns and eye damage. Harmful if swallowed. Lachrymator. |

| Triethylamine (TEA) | 🔥, corrosive, ❗ | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. |

| Dichloromethane (DCM) | ☣️, ❗ | Suspected of causing cancer. Causes skin and eye irritation.[7][8][9] |

Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent. 2. Inactive 2-chlorobutyryl chloride (hydrolyzed). 3. Insufficient base. | 1. Use anhydrous solvents and fresh reagents. 2. Use fresh or newly opened acyl chloride. 3. Ensure 1.2 equivalents of TEA are used. |

| Multiple Spots on TLC after Reaction | 1. Incomplete reaction. 2. Side reactions due to high temperature. | 1. Increase reaction time. 2. Maintain strict temperature control (0-5 °C) during addition. |

| Product Fails to Crystallize | 1. Solution is not saturated (too much solvent). 2. Presence of oily impurities. | 1. Boil off some solvent to concentrate the solution. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal. If oiling out occurs, redissolve, add a slightly different co-solvent (e.g., a small amount of water) and re-cool.[6] |

| Product is an Oil, Not a Solid | Impurities are depressing the melting point. | Repeat the work-up procedure carefully. Consider purification by column chromatography if recrystallization fails. |

References

-

Yusufov, M. S., & Abdushukurov, A. K. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Austrian Journal of Technical and Natural Sciences. Retrieved from [Link]

-

Gowda, B. T., et al. (2003). Structure of 2-chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1449-o1451. Retrieved from [Link]

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]

-

UCB S.A. (1989, February 16). Levetiracetam Clinical Pharmacology Biopharmaceutics Review. U.S. Food and Drug Administration. Retrieved from [Link]

-

Organic Syntheses. n-BUTYRYL CHLORIDE. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5. Retrieved from [Link]

-

Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

Sources

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5 | Chemsrc [chemsrc.com]

Application Note: Precision Synthesis of N-Aryl Butanamides via Schotten-Baumann Acylation

Executive Summary

The Schotten-Baumann reaction remains the gold standard for synthesizing amides from acid chlorides and amines in biphasic systems.[1] However, when applied to N-aryl butanamides (anilides), the reaction faces specific kinetic challenges due to the reduced nucleophilicity of the aryl amine (aniline) compared to aliphatic amines, and the competitive hydrolysis of butyryl chloride.

This guide moves beyond textbook descriptions to provide a robust, field-tested protocol. We focus on controlling the interfacial transfer dynamics and pH-dependent kinetics to maximize yield and purity. Two protocols are provided: a Standard Biphasic method for general screening and a Phase Transfer Catalyzed (PTC) method for difficult substrates.[1]

Mechanistic Principles & Critical Causality

The "Tug-of-War" Mechanism

The success of this reaction relies on a kinetic race between two pathways occurring at the organic-aqueous interface:

-

Amide Formation (Desired): The neutral aniline attacks the carbonyl of butyryl chloride.[1]

-

Hydrolysis (Undesired): Hydroxide ions (

) attack the butyryl chloride to form butyric acid.[1]

Because anilines are weak bases (

Key Insight: The reaction is most efficient when the pH is maintained just above the

Visualizing the Pathway

The following diagram illustrates the biphasic interaction and the critical role of the base in driving the equilibrium.

Figure 1: Mechanistic workflow of the biphasic Schotten-Baumann reaction.[1][2][3] Note the competition between neutralization (green) and hydrolysis (red).[1]

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Scientific Rationale |

| Temperature | 0°C – 5°C (Initial) | Low temperature suppresses the rate of hydrolysis ( |

| Stoichiometry | 1.0 : 1.1–1.2 (Amine:Chloride) | Excess butyryl chloride compensates for unavoidable hydrolysis at the interface.[1] |

| Base Concentration | 10% – 20% NaOH | High enough to buffer HCl, but dilute enough to prevent "hot spots" of hydrolysis.[1] |

| Solvent | DCM or EtOAc | DCM dissolves the amide product well, preventing precipitation-induced occlusion of unreacted amine.[1] |

Experimental Protocols

Protocol A: Standard Biphasic Synthesis (Baseline)

Best for: Electron-neutral to electron-rich anilines (e.g., p-toluidine, anisidine).[1]

Materials:

-

Aniline derivative (10 mmol)[1]

-

Butyryl chloride (12 mmol, 1.2 eq)[1]

-

Dichloromethane (DCM) (20 mL)[1]

-

10% NaOH (aq) (20 mL, ~5 eq)

Procedure:

-

Preparation: Dissolve 10 mmol of the aniline in 20 mL DCM in a round-bottom flask.

-

Cooling: Place the flask in an ice-water bath and stir vigorously. Note: Vigorous stirring is critical to maximize the interfacial surface area.

-

Dual Addition: Simultaneously add the Butyryl chloride and the 10% NaOH solution dropwise using two separate addition funnels (or syringes).

-

Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 1–2 hours.

-

Quench & Workup:

Protocol B: PTC-Enhanced Synthesis (Advanced)

Best for: Electron-deficient anilines (e.g., nitroanilines) or steric hindrance.[1]

Concept: Phase Transfer Catalysts (PTC) like Tetrabutylammonium bromide (TBAB) transport the hydroxide ion into the organic interface/phase as an ion pair (

Procedure:

-

Charge: To a flask, add aniline (10 mmol), DCM (20 mL), and TBAB (0.5 mmol, 5 mol%) .

-

Base Addition: Add 10% NaOH (15 mL) in one portion. Stir vigorously at 0°C.

-

Reagent Addition: Add Butyryl chloride (12 mmol) dropwise over 15 minutes.

-

Monitoring: Monitor via TLC. The PTC method typically reaches completion faster (30–60 mins).[1]

-

Workup: Same as Protocol A.

Workflow Logic & Decision Tree

Use this logic flow to determine the correct path for your specific substrate.

Figure 2: Decision matrix for selecting the optimal Schotten-Baumann protocol based on substrate electronics.

Troubleshooting & Optimization Data

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Rapid hydrolysis of Butyryl Chloride.[1] | Increase reagent equivalents to 1.5 eq. Ensure temp is < 5°C during addition. |

| Recovered Starting Material | Aniline protonation (pH < 7).[1] | Check aqueous phase pH during reaction.[1] Add base if pH drops below 8.[1] |

| Oily Product | Impurities (Butyric acid).[1] | Wash organic layer thoroughly with Sat.[1] |

| Violent Exotherm | Addition too fast. | Slow down addition rate. Use dilute reagents. |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for biphasic acylation protocols).

-

Organic Syntheses. (1959).[1] Benzoylation of Aniline (General Schotten-Baumann Procedure).[1][5] Coll. Vol. 1, p. 82. [Link]

-

LibreTexts Chemistry. (2022).[1] Schotten-Baumann Reaction Mechanism and Kinetics.[1][Link]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Source for nucleophilic substitution mechanisms).[1][6][7]

Sources

Application Notes and Protocols for 2-Chloro-N-(4-methylphenyl)butanamide: A Key Intermediate in Organic Synthesis

Introduction

2-Chloro-N-(4-methylphenyl)butanamide is a versatile bifunctional molecule of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. Its structure, incorporating a reactive chloro-butanamide moiety and a substituted aryl ring, makes it a valuable precursor for the synthesis of more complex molecular architectures. The presence of the chlorine atom at the 2-position provides a strategic site for nucleophilic substitution, while the amide linkage offers a stable scaffold that can be further functionalized.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis, purification, and characterization of this compound. Furthermore, we will explore its potential application as a key intermediate in the synthesis of novel agrochemicals, drawing parallels to the established fungicide, Boscalid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its successful synthesis, purification, and subsequent use.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₁₄ClNO | Calculated |

| Molecular Weight | 211.69 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Based on similar N-aryl amides |

| Melting Point | Not widely reported; requires experimental determination | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexanes; and insoluble in water. | Inferred from structural similarity to other N-aryl amides. |

Predicted Spectroscopic Data:

The structural elucidation of this compound relies on standard analytical techniques. Below are the predicted key spectroscopic features based on the analysis of structurally related compounds.[1][2]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5-7.8 | br s | 1H | N-H | The amide proton typically appears as a broad singlet. |

| ~ 7.3-7.5 | d | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amide group are slightly deshielded. |

| ~ 7.1-7.2 | d | 2H | Ar-H (ortho to CH₃) | Aromatic protons ortho to the methyl group are slightly shielded. |

| ~ 4.5-4.7 | t | 1H | -CH(Cl )- | The proton on the carbon bearing the chlorine atom is significantly deshielded and will be a triplet due to coupling with the adjacent methylene group. |

| ~ 2.3 | s | 3H | Ar-CH₃ | The methyl group protons on the aromatic ring will appear as a singlet. |

| ~ 2.0-2.2 | m | 2H | -CH₂-CH₂Cl | The methylene group protons adjacent to the chiral center will be a multiplet. |

| ~ 1.0-1.2 | t | 3H | -CH₂-CH₃ | The terminal methyl group protons will appear as a triplet. |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168-172 | C =O | The carbonyl carbon of the amide is characteristically found in this downfield region. |

| ~ 135-140 | Ar-C (quaternary, attached to N) | The aromatic carbon attached to the nitrogen is deshielded. |

| ~ 133-136 | Ar-C (quaternary, attached to CH₃) | The aromatic carbon bearing the methyl group. |

| ~ 129-130 | Ar-C H (ortho to CH₃) | Aromatic CH carbons. |

| ~ 120-122 | Ar-C H (ortho to NH) | Aromatic CH carbons. |

| ~ 60-65 | -C H(Cl)- | The carbon atom bonded to the electronegative chlorine is significantly deshielded. |

| ~ 29-33 | -C H₂- | The methylene carbon. |

| ~ 20-22 | Ar-C H₃ | The methyl carbon on the aromatic ring. |

| ~ 11-14 | -CH₂-C H₃ | The terminal methyl carbon. |

IR Spectroscopy (KBr Pellet): The infrared spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300-3250 | Strong, sharp | N-H stretch |

| ~ 3050-3000 | Medium | Aromatic C-H stretch |

| ~ 2980-2850 | Medium | Aliphatic C-H stretch |

| ~ 1670-1650 | Strong | C=O stretch (Amide I band) |

| ~ 1550-1520 | Strong | N-H bend (Amide II band) |

| ~ 820-800 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~ 750-700 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (EI): Electron impact mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the acylation of p-toluidine with 2-chlorobutanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Materials and Reagents:

-

p-Toluidine (99%)

-

2-Chlorobutanoyl chloride (97%)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer

-

Ice-water bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Detailed Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of toluene.

-

Base Addition: Prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in 40 mL of deionized water and add it to the flask.

-

Cooling: Cool the biphasic mixture to 0-5 °C using an ice-water bath with vigorous stirring.

-

Acyl Chloride Addition: Dissolve 2-chlorobutanoyl chloride (14.1 g, 0.1 mol) in 20 mL of toluene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The use of a biphasic system with a base is crucial to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Workup: Once the reaction is complete (as indicated by the disappearance of the starting p-toluidine spot on TLC), transfer the mixture to a separatory funnel.

-

Phase Separation: Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with 50 mL of brine (to aid in the removal of water).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4][5][6][7] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

This strategy allows for the rapid generation of a library of compounds by varying the nucleophile, enabling structure-activity relationship (SAR) studies to identify potent and selective fungicides.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of paramount importance.

Reagent Safety:

-

p-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chlorobutanoyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield. [4] Product Safety (this compound):

-

Toxicity: While specific toxicity data for this compound is not readily available, α-chloroamides should be handled with caution as they are potentially toxic and irritant. [8][9]* Handling: Wear standard PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

General Laboratory Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

An emergency eyewash and safety shower should be readily accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the development of new agrochemicals and pharmaceuticals. The protocols and application notes provided in this guide offer a solid foundation for its synthesis, purification, and further derivatization. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this compound to advance their scientific endeavors.

References

- CN105061306A - Boscalid preparation method - Google P

- US20190144392A1 - Process for preparing boscalid - Google P

- WO2017193619A1 - Process for preparing boscalid - Google P

-

Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

- CN103073489A - Preparation method of Boscalid - Google P

- WO2018024145A1 - Process for preparing boscalid - Google P

-

(PDF) Toward a Continuous-Flow Synthesis of Boscalid® - Academia.edu. (URL: [Link]_)

-

Toward a Continuous-Flow Synthesis of Boscalid (R) | Request PDF - ResearchGate. (URL: [Link])

- CN104529794B - The preparation method of Boscalid intermediate 2-(4-chlorphenyl)

- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google P

-

Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC. (URL: [Link])

- CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl)

-

Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. (URL: [Link])

- EP2704567A1 - New agricultural and detergent compositions containing a tertiary amide as adjuvant or as surfactant - Google P

-

Examples of pharmaceutical and agrochemical commercialized aryl amide containing products. - ResearchGate. (URL: [Link])

-

(PDF) Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. (URL: [Link])

-

2-Chloro-N-(4-methylphenyl)benzamide - PMC. (URL: [Link])

-

REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. (URL: [Link])

-

alphachloralose intoxication: A retrospective study on epidemiology, clinical presentation, and management in an adult emergency department in Morocco - PMC. (URL: [Link])

-

N-(4-Methylphenyl)benzamide - PMC - NIH. (URL: [Link])

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (URL: [Link])

-

The Toxic Effects of Alpha-Chloralose | Semantic Scholar. (URL: [Link])

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL: [Link])

Sources

- 1. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methyl-2-(4-methylphenyl)butanamide | C12H17NO | CID 177273297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 5. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 6. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]

- 7. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 8. Butanamide, N-(4-methylphenyl)-3-oxo- | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(4-methylphenyl)butanamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-N-(4-methylphenyl)butanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of p-toluidine (4-methylaniline) with 2-chlorobutyryl chloride. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1] This reaction is typically fast and exothermic.[]

A critical aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5] Therefore, the addition of a base is essential to scavenge the acid and drive the reaction to completion.

Reaction Scheme

p-toluidine + 2-chlorobutyryl chloride → this compound + HCl

Core Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds through a tetrahedral intermediate. The stability of the leaving group (in this case, the chloride ion, Cl⁻) is a key driver for the reaction's success.

Caption: The three key steps of the N-acylation reaction mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or I'm getting no product at all. What are the likely causes?

A1: This is a common issue that typically points to one of three primary problems:

-

Inactive Acylating Agent: 2-chlorobutyryl chloride is highly reactive and susceptible to hydrolysis.[6][7] Exposure to atmospheric moisture or residual water in your solvent will convert it to the much less reactive 2-chlorobutyric acid, which will not participate in the reaction under these conditions. Always use a fresh bottle of the acyl chloride or one that has been stored properly under anhydrous conditions.

-

Protonated Nucleophile: The reaction generates one equivalent of hydrochloric acid (HCl).[1] If no base is present, this strong acid will protonate the amino group of the unreacted p-toluidine. The resulting ammonium salt is no longer nucleophilic, effectively stopping the reaction in its tracks.[3][4] The use of a suitable base is not optional; it is critical for success.

-

Suboptimal Reaction Conditions: While the reaction is often fast, it is typically performed at a low temperature (e.g., 0 °C) initially to control its exothermic nature.[] If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. Ensure your starting materials are fully dissolved in the chosen solvent, as poor solubility can hinder the reaction rate.[8]

Q2: My final product is impure and shows multiple spots on TLC. What are the common side products and how can I prevent them?

A2: The most common impurities are unreacted starting materials or byproducts from side reactions:

-

Unreacted p-Toluidine: This is often the most common impurity, especially if the reaction did not go to completion. It can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl) during work-up.

-

2-Chlorobutyric Acid: This forms from the hydrolysis of the acyl chloride.[6] It can be removed by washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution). Be sure to check that your product is stable to these wash conditions.

-

Oxidation Products: Aromatic amines like p-toluidine can be susceptible to air oxidation, leading to the formation of colored impurities that can make the final product appear yellow or brown.[5] Using high-purity, colorless p-toluidine and running the reaction under an inert atmosphere (like nitrogen or argon) can minimize this.

-

Diacylated Product: While less common for primary amines, it is possible for the newly formed amide to be acylated a second time, especially if a large excess of the acylating agent is used or if the reaction is heated excessively.[8] Using a controlled stoichiometry (e.g., 1.0 to 1.1 equivalents of acyl chloride) is the best preventative measure.

Q3: Why is a base necessary, and which one should I choose?

A3: As detailed in Q1, a base is essential to neutralize the HCl byproduct.[5] The choice of base can significantly impact the reaction and work-up.

-

Pyridine or Triethylamine (Et₃N): These are common choices for reactions run in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). They are organic-soluble and act as both a base and sometimes a nucleophilic catalyst. A slight excess (e.g., 1.1-1.2 equivalents) is typically used. The resulting ammonium hydrochloride salt often precipitates and can be removed by filtration, or washed away during work-up.

-

Aqueous Base (e.g., NaOH, K₂CO₃): Using an aqueous base in a biphasic system (e.g., DCM and water) is known as the Schotten-Baumann condition.[1] This is a very effective and often inexpensive method. The amine and acyl chloride react in the organic phase, and the HCl byproduct is immediately neutralized by the base in the aqueous phase. This method also helps to minimize hydrolysis of the acyl chloride, as amines are generally more nucleophilic than water.[1]

Q4: My product is a discolored oil and won't crystallize. What should I do?

A4: An oily product is a strong indication of impurities.

-

Purify via Work-up: First, ensure you have thoroughly washed your crude product. A sequence of washes with dilute HCl (to remove p-toluidine), water, and then dilute NaHCO₃ (to remove 2-chlorobutyric acid) can be very effective. Finish with a brine wash to help break any emulsions and dry the organic layer thoroughly.

-

Attempt Trituration: After removing the solvent, if you are left with an oil, try trituration. This involves adding a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a mixture of hexanes and ethyl acetate). Stirring or scratching the flask with a glass rod can induce crystallization.

-

Recrystallization: If trituration fails, column chromatography may be necessary. Once a purer solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield clean, crystalline material.[9]

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Table 1: Troubleshooting Matrix

| Symptom | Possible Cause(s) | Recommended Solution & Rationale |

| Low to No Yield | 1. Hydrolysis of Acyl Chloride: Reagent was exposed to moisture.[6] | 1. Use fresh, high-purity 2-chlorobutyryl chloride. Handle under an inert atmosphere and use anhydrous solvents. |

| 2. Protonation of Amine: No base or insufficient base was used.[4] | 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) or use Schotten-Baumann conditions.[1] | |

| 3. Low Temperature: Reaction is too slow at the maintained temperature. | 3. Start the reaction at 0 °C for controlled addition, then allow it to warm to room temperature and stir for several hours, monitoring by TLC. | |

| Product is Colored (Yellow/Brown) | 1. Oxidation of p-Toluidine: Starting material was already oxidized or oxidized during the reaction.[5] | 1. Use purified p-toluidine (recrystallized or distilled). Run the reaction under an inert atmosphere (N₂ or Ar). |

| Difficult Work-up (Emulsions) | 1. Formation of Salts: Amine salts or other byproducts are acting as surfactants. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions. |

| Product is Oily or Gummy | 1. Presence of Impurities: Unreacted starting materials or acidic/basic byproducts are present.[5] | 1. Perform a thorough aqueous work-up (dilute acid, then dilute base washes). Attempt to induce crystallization by trituration with a non-polar solvent like hexanes. |

| 2. Incomplete Drying: Residual solvent is preventing solidification. | 2. Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |

Troubleshooting Workflow

Caption: A decision tree for troubleshooting the synthesis workflow.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Always use appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis (Schotten-Baumann Conditions)

This protocol is robust and generally effective for this class of reaction.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (approx. 0.2 M concentration).

-

Base Addition: Add an equal volume of a 2 M aqueous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) solution.

-

Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes to ensure efficient mixing of the two phases.

-

Acyl Chloride Addition: Dissolve 2-chlorobutyryl chloride (1.05 eq.) in a small amount of the same organic solvent. Add this solution dropwise to the stirring biphasic mixture over 15-20 minutes. A white precipitate (the product) may begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the p-toluidine spot by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (1x), water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which may be a solid or an oil.

Protocol 2: Recrystallization for Purification

-

Solvent Selection: A common and effective solvent system for amides is a mixture of ethanol and water.[9]

-

Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

-

Clarification: If the solution is cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 5: References

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Quick Company. (n.d.). An Improved Process For The Synthesis Of 4 Fluoro A [2 Methyl L Oxopropyl] Y Oxo NB Diphenylbenzene Butanamide. [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

-

Filo. (2025, December 1). p-Toluidine is acetylated in the first reaction of the sequence. During t.... [Link]

-

Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. [Link]

-

Google Patents. (n.d.). CN102241583A - Method for synthesizing 2-chlorobutyric acid.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 2-Chlorobutyryl chloride | 7623-11-2 [smolecule.com]

- 7. Page loading... [guidechem.com]